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Technical Support Center: GaN Growth
Troubleshooting Guide & FAQs for Reducing
Carbon Incorporation from Trimethylgallium (TMG)
This technical support center provides researchers and scientists with practical troubleshooting

guidance and frequently asked questions to minimize carbon incorporation in Gallium Nitride

(GaN) grown by Metal-Organic Chemical Vapor Deposition (MOCVD) using Trimethylgallium
(TMG) as the gallium precursor.

Frequently Asked Questions (FAQs)
Q1: Why is carbon incorporation a concern in GaN epitaxial layers?

Carbon is a common unintentional impurity in GaN grown via MOCVD, primarily originating

from the metal-organic precursors like TMG.[1][2] In n-type GaN, carbon typically substitutes on

a nitrogen site (CN), acting as a deep acceptor.[3] This creates compensation centers that can

trap free electrons, leading to reduced conductivity, higher leakage currents, and degraded

performance in high-power and high-frequency electronic devices.[3] It can also be associated

with yellow luminescence, a broad defect-related emission peak often observed in GaN.[4][5]

Q2: What are the primary chemical pathways for carbon incorporation from TMG?
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During MOCVD growth, TMG (Ga(CH₃)₃) thermally decomposes. The primary pathway for

carbon incorporation involves the adsorption and incomplete removal of methyl (CH₃) groups

from the GaN growth surface.[6][7] The decomposition of TMG produces highly reactive methyl

radicals.[6] If these radicals are not effectively removed, for example by reacting with hydrogen

to form stable methane (CH₄), they can be incorporated into the GaN lattice.[1] The process is

complex and involves both gas-phase reactions and surface chemistry.[8][9]

Q3: What is the typical range of carbon concentration in GaN grown with TMG?

The carbon concentration ([C]) can vary significantly depending on the MOCVD reactor design

and growth conditions. Concentrations can range from as low as 7.3 x 10¹⁴ cm⁻³ under highly

optimized conditions to well over 1.0 x 10¹⁸ cm⁻³ in layers grown at very high growth rates or

under non-ideal conditions.[10][11][12]

Q4: How does the choice of carrier gas (Hydrogen vs. Nitrogen) affect carbon incorporation?

The carrier gas plays a crucial role in TMG decomposition and impurity incorporation.

Hydrogen (H₂): H₂ is indispensable for the efficient decomposition of TMG through

hydrogenolysis.[8] It actively reacts with methyl radicals to form methane (CH₄), a stable

molecule that is less likely to incorporate into the film, thereby reducing carbon

concentration.[1] However, some studies have noted that H₂ can inhibit NH₃ dissociation,

potentially leading to more nitrogen vacancies which can enhance carbon incorporation.[13]

Nitrogen (N₂): Using N₂ as a carrier gas can sometimes lead to lower carbon incorporation

compared to H₂ under certain conditions, particularly at high temperatures.[8] However, the

decomposition of TMG in N₂ occurs via homolytic fission at higher temperatures than

hydrogenolysis, which can alter the incorporation pathways.[8]

Troubleshooting Guide
This section addresses common problems encountered during GaN growth related to high

carbon concentration.

Problem: My GaN layer has a high carbon concentration, confirmed by SIMS analysis. What

are the first parameters I should check and adjust?
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High carbon levels are typically linked to several key growth parameters. The following

troubleshooting workflow can help diagnose and resolve the issue.

High [C] Detected

Is the V/III Ratio
Sufficiently High?

Is the Growth
Temperature Optimal?

No

Action: Increase V/III Ratio
(Increase NH₃ flow or
decrease TMG flow)

Yes

Is the Reactor
Pressure High Enough?

No

Action: Increase Growth
Temperature

Yes

Is the Growth Rate
Too High?

No

Action: Increase Reactor
Pressure

Yes

Action: Decrease Growth Rate
(Decrease TMG flow)

Yes

Re-evaluate [C] Level

No
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Fig. 1: Troubleshooting workflow for high carbon in GaN.

1. V/III Ratio:

Issue: A low V/III ratio (the molar flow rate of the Group V precursor, NH₃, to the Group III

precursor, TMG) is a primary cause of high carbon incorporation. With insufficient active

nitrogen species on the surface, carbon atoms from TMG are more likely to occupy nitrogen

lattice sites.

Solution: Increase the V/III ratio. This can be achieved by increasing the ammonia (NH₃) flow

rate or decreasing the TMG flow rate.[3][5][14] A higher ammonia molar flow, when

normalized for growth rate, is a strong predictor of lower carbon incorporation.[11][12]

2. Growth Temperature:

Issue: Growth temperature influences both TMG decomposition and the desorption of

carbon-containing species from the surface. Low temperatures can lead to incomplete

decomposition of TMG and reduced surface mobility, trapping carbon.[15][16]

Solution: Increase the growth temperature. Higher temperatures (typically >1000°C) enhance

the cracking of NH₃, increase the desorption rate of methyl groups from the surface, and

promote the formation of stable CH₄, all of which reduce carbon levels.[3][12][15]

3. Reactor Pressure:

Issue: Lower reactor pressure can increase carbon incorporation.[5][15] This is often

attributed to changes in gas flow dynamics and residence time of precursors near the growth

surface.

Solution: Increase the reactor pressure. Operating at higher pressures (e.g., moving from

100 Torr to 200 Torr or higher) generally suppresses carbon incorporation.[2][3][5]

4. Growth Rate:

Issue: Carbon concentration is often positively correlated with the GaN growth rate.[1][2] A

faster growth rate, driven by a higher TMG flow, provides more carbon-containing precursors
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to the surface and can kinetically limit the complete removal of methyl groups before they are

overgrown.

Solution: Decrease the growth rate by reducing the TMG flow. While this may reduce

throughput, it is a very effective way to achieve lower carbon concentrations.[3][12]

Quantitative Data on Growth Parameters
The following tables summarize the impact of key growth parameters on carbon concentration

([C]) as reported in various studies.

Table 1: Effect of V/III Ratio and Reactor Pressure

Parameter Condition
Resulting [C]
(cm⁻³)

Notes

V/III Ratio Increasing the ratio Decreases

A higher availability of

active nitrogen

reduces the

probability of C

occupying N sites.[3]

[14]

Reactor Pressure 100 Torr 7 x 10¹⁶

Increasing pressure

reduces carbon

concentration.[5]

200 Torr 3 x 10¹⁶

Data from a study on

p-i-n photodetectors.

[5]

Table 2: Effect of Growth Rate and Substrate Offcut Angle
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Growth Method
Substrate Offcut
Angle

Growth Rate
(µm/hr)

Resulting [C]
(cm⁻³)

C-MOCVD 0.3° 17.26 ~1.1 x 10¹⁸

LA-MOCVD** 4.0° 9.78 ~1.3 x 10¹⁶

C-MOCVD 4.0° 15.25 ~5.1 x 10¹⁶

*C-MOCVD: Conventional MOCVD. **LA-MOCVD: Laser-Assisted MOCVD. Data

demonstrates that increasing the substrate offcut angle can significantly suppress carbon

incorporation, especially at high growth rates.[10][11]

Experimental Protocols
Protocol 1: General MOCVD Procedure for Low-Carbon GaN

This protocol outlines a baseline methodology for growing high-purity GaN on a sapphire

substrate in a standard MOCVD reactor.
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4. Surface Nitridation
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5. Low-Temp Buffer
(GaN or AlN, ~550°C)

6. Buffer Anneal
(Ramp to >1000°C)

7. High-Temp GaN Growth
(TMG + NH₃, >1000°C)

8. Cool Down
(Under NH₃/N₂ flow)

9. Unload Wafer

Click to download full resolution via product page

Fig. 2: Experimental workflow for MOCVD growth of GaN.
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Substrate Preparation: Start with a c-plane sapphire substrate. Perform a standard solvent

clean (e.g., acetone, isopropanol) followed by a deionized water rinse and nitrogen blow-dry.

Reactor Loading: Load the substrate onto the susceptor in the MOCVD reactor.

Thermal Bake: Heat the substrate to a high temperature (e.g., 1050°C) in a hydrogen (H₂)

carrier gas environment for several minutes to clean the surface.

Nitridation: Expose the substrate surface to ammonia (NH₃) at a high temperature to form a

thin AlN layer, which facilitates subsequent GaN growth.

Buffer Layer Growth: Cool the substrate to a low temperature (e.g., 500-600°C) and deposit

a thin (20-30 nm) GaN or AlN buffer layer. This layer is crucial for accommodating the lattice

mismatch between GaN and sapphire.

Annealing: Ramp the temperature back up to the main growth temperature (e.g., 1020-

1050°C). This step recrystallizes the low-temperature buffer layer.

High-Temperature GaN Growth: Introduce TMG and NH₃ into the reactor to grow the main

GaN layer. To minimize carbon:

Temperature: Maintain a high growth temperature (>1000°C).[12]

Pressure: Use a moderate to high reactor pressure (e.g., 200-700 Torr).[5][17]

V/III Ratio: Employ a high V/III ratio, typically >1000.[3]

Carrier Gas: Use H₂ as the primary carrier gas to promote the removal of methyl groups.

[8]

Cool-down: After the growth is complete, terminate the TMG flow and cool the reactor under

an NH₃ and/or N₂ ambient to prevent GaN decomposition.

Characterization: Analyze the grown film for carbon concentration using Secondary Ion Mass

Spectrometry (SIMS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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